molecular formula C19H17N5O B2569787 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide CAS No. 2034618-77-2

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No.: B2569787
CAS No.: 2034618-77-2
M. Wt: 331.379
InChI Key: KTQJYUBIGGUVNA-UHFFFAOYSA-N
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Description

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(23-16-7-4-8-20-10-16)15-11-24(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJYUBIGGUVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core azetidine ring, followed by the introduction of the phenylpyrimidine and pyridinyl groups. Common reagents used in these steps include:

    Azetidine formation: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Phenylpyrimidine attachment: This step may involve nucleophilic substitution reactions.

    Pyridinyl group addition: This step can be achieved through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide
  • 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide
  • 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-2-carboxamide

Uniqueness

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O Molecular Formula \text{C}_{16}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Formula }

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation. The structure allows for significant molecular interactions, including hydrogen bonding and π-π stacking, which enhance its binding affinity to target proteins.

Anticancer Activity

This compound has shown promise in vitro against several cancer cell lines. Studies have indicated that it may inhibit the Kinesin Spindle Protein (KSP), leading to mitotic arrest and apoptosis in cancer cells. The structure–activity relationship (SAR) studies reveal that modifications in the pyrimidine and azetidine moieties can significantly affect potency.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)2.5KSP Inhibition
HeLa (Cervical Cancer)1.8Induction of Apoptosis
MCF7 (Breast Cancer)3.0Cell Cycle Arrest

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness was evaluated using the Minimum Inhibitory Concentration (MIC) method, showing significant activity against resistant strains.

Bacterial Strain MIC (µg/mL) Activity
Mycobacterium tuberculosis0.5Strong Inhibition
Staphylococcus aureus2.0Moderate Inhibition
Escherichia coli4.0Weak Inhibition

Case Studies

  • In vitro Studies on Cancer Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as a chemotherapeutic agent.
  • Antitubercular Activity : A series of compounds similar to this azetidine derivative were synthesized and tested against Mycobacterium tuberculosis. Among them, the compound exhibited an IC50 value comparable to first-line antitubercular drugs, suggesting it could be a viable candidate for further development.

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